N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, an acetyl group, and a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The acetyl group is introduced through an acetylation reaction, where the thiazole derivative is treated with acetic anhydride in the presence of a base such as pyridine.
Thioether Formation: The p-tolylthio group is introduced via a nucleophilic substitution reaction, where the acetylated thiazole derivative reacts with p-tolylthiol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The thiazole ring and acetyl group may interact with enzymes or receptors, modulating their activity. The p-tolylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide: Lacks the acetyl group.
N-(5-acetylthiazol-2-yl)-2-(p-tolylthio)acetamide: Lacks the methyl group on the thiazole ring.
N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide: Has a phenylthio group instead of a p-tolylthio group.
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the combination of its acetyl, methyl, and p-tolylthio groups, which confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-4-6-12(7-5-9)20-8-13(19)17-15-16-10(2)14(21-15)11(3)18/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMBAMWBRFLME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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